molecular formula C9H24IN2O+ B1679177 Prolonium iodide CAS No. 123-47-7

Prolonium iodide

Cat. No.: B1679177
CAS No.: 123-47-7
M. Wt: 303.20 g/mol
InChI Key: BYZAPDFLSJTAQK-UHFFFAOYSA-M
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Description

Prolonium iodide (chemical formula: C₉H₂₄I₂N₂O, molecular weight: 430.11 g/mol) is a quaternary ammonium iodide compound primarily recognized for its dual role as a neuroprotective agent and iodine source. It is indicated for neurodegenerative disorders (e.g., Alzheimer’s, Parkinson’s) and inflammatory conditions due to its acetylcholinesterase inhibitory, anti-inflammatory, and antioxidant properties . Pharmacokinetically, it exhibits rapid absorption (peak plasma concentration: 1–2 hours), a half-life of 4–6 hours, and is administered orally (50–200 mg/day) or intravenously . Severe adverse effects are rare, but mild gastrointestinal disturbances and hepatic enzyme elevation have been reported .

Properties

CAS No.

123-47-7

Molecular Formula

C9H24IN2O+

Molecular Weight

303.20 g/mol

IUPAC Name

[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;iodide

InChI

InChI=1S/C9H24N2O.HI/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1

InChI Key

BYZAPDFLSJTAQK-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-]

Appearance

Solid powder

Other CAS No.

123-47-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prolonium iodide;  NSC 41.49;  NSC-4149;  NSC4149

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolonium iodide can be synthesized through the reaction of 2-hydroxypropane-1,3-diamine with methyl iodide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Prolonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various iodide derivatives .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Comparison of this compound and Key Analogs

Compound Chemical Class Mechanism Indications Half-Life Key Side Effects
This compound Quaternary ammonium iodide Acetylcholinesterase inhibition, anti-inflammatory, antioxidant Neurodegenerative diseases, thyroid storm 4–6 hours GI disturbances, hepatotoxicity
Stilonium Iodide Quaternary ammonium iodide Iodine source (unspecified) Not well-documented N/A Unknown
Potassium Perchlorate Perchlorate salt Thyroid iodine uptake inhibition Hyperthyroidism (historical) N/A Aplastic anemia, GI issues
Propylthiouracil Thioamide Thyroid hormone synthesis inhibition Hyperthyroidism 2–3 hours Hepatotoxicity, rash
Suxamethonium Chloride Depolarizing muscle relaxant Nicotinic receptor activation Surgical muscle relaxation 5–10 minutes Hyperkalemia, apnea

Table 2: Market and Clinical Status (2020–2025)

Compound Global Market Status (2025) Key Manufacturers Clinical Trials Phase
This compound Approved (China, global markets) Company G, Company H Phase IV (post-marketing surveillance)
Propylthiouracil Widely approved Multiple generics N/A (established use)
Suxamethonium Chloride Approved globally Pfizer, Mylan N/A (established use)

Research Findings and Contradictions

  • Neuroprotection: this compound’s acetylcholinesterase inhibition (AChE) is comparable to donepezil but with additional anti-inflammatory benefits .
  • Iodine Delivery : Unlike potassium perchlorate, this compound addresses iodine deficiency in thyroid storm, but its use in hyperthyroidism is contraindicated .
  • Safety : this compound’s hepatic risks mirror propylthiouracil, yet its neuroprotective niche limits direct competition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prolonium iodide
Reactant of Route 2
Reactant of Route 2
Prolonium iodide

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